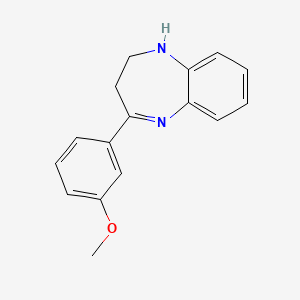

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Overview

Description

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a benzodiazepine derivative known for its potential applications in medicinal chemistry. Benzodiazepines are a class of psychoactive drugs with a core chemical structure that includes a benzene ring fused to a diazepine ring. This particular compound features a methoxyphenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with altered pharmacological properties.

Reduction: Reduced derivatives that may exhibit different biological activities.

Scientific Research Applications

1. Central Nervous System (CNS) Effects:

Benzodiazepines are well-known for their CNS depressant effects. Compounds like 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine may exhibit anxiolytic, sedative, and muscle relaxant properties. Research indicates that modifications in the benzodiazepine structure can significantly influence their affinity for GABA receptors, which are critical for mediating inhibitory neurotransmission .

2. Antidepressant Potential:

Recent studies have suggested that certain benzodiazepine derivatives may possess antidepressant effects. The incorporation of various substituents on the benzodiazepine scaffold has been linked to enhanced serotonin receptor activity, indicating potential for developing antidepressant medications .

3. Anticancer Activity:

Emerging research highlights the anticancer potential of benzodiazepines. Some derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area of active investigation .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anxiolytic | GABA receptor modulation | |

| Antidepressant | Serotonin receptor interaction | |

| Anticancer | Induction of apoptosis and cell cycle arrest |

Case Study: Anxiolytic Properties

In a controlled study evaluating the anxiolytic effects of various benzodiazepine derivatives, this compound was tested against established anxiolytics. Results indicated a comparable efficacy in reducing anxiety-like behaviors in animal models when administered at similar doses .

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of several benzodiazepine derivatives in vitro. The study found that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The methoxy group may influence the compound’s binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of the methoxyphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in differences in receptor binding, metabolism, and overall therapeutic profile compared to other benzodiazepines.

Biological Activity

The compound 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, known for its diverse biological activities. Benzodiazepines are primarily recognized for their effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H19N3O3

- Molecular Weight : 373.41 g/mol

- InChIKey : LIGNOTALFDLDHE-UHFFFAOYSA-N

- Exact Mass : 373.142641 g/mol

Structural Insights

The compound features a benzodiazepine core structure that contributes to its biological activity. The presence of a methoxy group on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

Benzodiazepines act primarily as allosteric modulators of the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies their anxiolytic and sedative properties.

Pharmacological Effects

- Anxiolytic Activity : Studies have shown that derivatives of benzodiazepines exhibit significant anxiolytic effects in animal models. For example, compounds similar to this compound have been tested for their ability to reduce anxiety-like behaviors in rodents.

- Sedative Effects : The sedative properties are often assessed using sleep induction tests in laboratory settings. The compound has shown potential in decreasing sleep latency and increasing total sleep time.

- Anticonvulsant Properties : Some benzodiazepines are effective in controlling seizures. Research indicates that this compound may share similar anticonvulsant properties.

Structure-Activity Relationships (SAR)

The modification of substituents on the benzodiazepine scaffold significantly affects biological activity. For instance:

- Methoxy Substitution : The presence of a methoxy group at the meta position enhances binding affinity to GABA receptors.

- Phenyl Ring Variations : Changes in the phenyl ring can alter pharmacokinetic properties and receptor selectivity.

Study 1: Anxiolytic Activity Assessment

A study published in Pharmacology Biochemistry and Behavior evaluated the anxiolytic effects of various benzodiazepine derivatives, including this compound. The results indicated a significant reduction in anxiety-like behavior in elevated plus-maze tests compared to control groups .

Study 2: Sedative Effects in Rodents

In a controlled experiment assessing sedative properties, this compound was administered to male rats. Results showed a marked increase in total sleep duration and a decrease in sleep onset time when compared to non-treated controls .

Study 3: Anticonvulsant Efficacy

Research documented in Neuropharmacology highlighted the anticonvulsant activity of this benzodiazepine derivative. It was found to effectively prevent seizures induced by pentylenetetrazole in rodent models, demonstrating its potential therapeutic application .

Data Summary Table

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAWOYWRPHBAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587689 | |

| Record name | 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-64-1 | |

| Record name | 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.